molecular formula C98H160N34O22S B14769729 Apelin-17 (human, bovine) acetate

Apelin-17 (human, bovine) acetate

Cat. No.: B14769729
M. Wt: 2198.6 g/mol
InChI Key: SKUSLCUDTZUPIP-KRXWUICHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-17 (human, bovine) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Apelin-17 (human, bovine) acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

    Deprotection Reagents: TFA for cleavage from resin and removal of side-chain protecting groups.

    Solvents: Dimethyl sulfoxide (DMSO) for dissolving the peptide.

Major Products: The primary product of these reactions is the this compound peptide itself, with high purity achieved through HPLC purification .

Scientific Research Applications

Apelin-17 (human, bovine) acetate has a wide range of applications in scientific research:

    Cardiovascular Research: It is used to study its effects on blood pressure regulation and heart function.

    Metabolic Studies: Researchers investigate its role in glucose metabolism and insulin sensitivity.

    Neuroscience: Apelin-17 is explored for its potential neuroprotective effects and its role in neurogenesis.

    Cancer Research: Studies focus on its involvement in tumor growth and angiogenesis.

    Pharmacology: It serves as a tool to understand the signaling pathways mediated by the apelin receptor

Mechanism of Action

Apelin-17 (human, bovine) acetate exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K) Pathway
  • Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
  • Protein Kinase B (AKT) Pathway
  • 5’AMP-Activated Protein Kinase (AMPK) Pathway
  • Protein Kinase A (PKA) Pathway

These pathways are involved in various cellular processes such as apoptosis, angiogenesis, and metabolic regulation .

Comparison with Similar Compounds

  • Apelin-36: Another member of the apelin peptide family with similar physiological roles but different potency and receptor affinity.
  • Apelin-13: A shorter peptide with distinct tissue distribution and functional properties.
  • Pyr-apelin-13: A pyroglutamylated form of apelin-13 with enhanced stability and activity.

Uniqueness of Apelin-17: Apelin-17 (human, bovine) acetate is unique due to its specific sequence and potent activity as an apelin receptor agonist. Its ability to inhibit forskolin-stimulated cAMP accumulation with high potency (pIC50 = 9.94) distinguishes it from other apelin peptides .

Properties

Molecular Formula

C98H160N34O22S

Molecular Weight

2198.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

SKUSLCUDTZUPIP-KRXWUICHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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